Siramesine Fumarate Salt
Overview
Description
Siramesine Fumarate Salt is a compound with the empirical formula C30H31FN2O · C4H4O4 . It is a blood-brain barrier penetrant, selective and potent sigma-2 receptor agonist . Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . It is also a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .
Molecular Structure Analysis
The molecular weight of Siramesine Fumarate Salt is 570.65 g/mol . The compound’s structure includes a 1’-[4-[1-(4-Fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4’-piperidine] fumarate salt .Physical And Chemical Properties Analysis
Siramesine Fumarate Salt is a white to beige powder . It is soluble in DMSO at 20 mg/mL .Scientific Research Applications
Neuroscience Research
Siramesine Fumarate Salt is a featured product for neuroscience research . It is a blood-brain barrier penetrant, which means it can cross the blood-brain barrier and have effects on the brain .
Sigma-2 Receptor Agonist
Siramesine is a selective and potent sigma-2 receptor agonist . Sigma-2 receptors are proteins that are found mainly in the brain and are involved in various neurological and psychiatric conditions.
Anxiolytic Effects
Siramesine exhibits potent and very long-lasting anxiolytic effects in rodents . This means it can reduce anxiety, which makes it potentially useful in the treatment of anxiety disorders.
Lysosome-Destabilizing Agent
Siramesine is a lysosome-destabilizing agent . It causes lysosomal cell death in various immortalized and cancer cell lines. This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.
Depression and Anxiety Treatment
Siramesine is considered as a drug for depression and anxiety . This is due to its anxiolytic effects and its ability to cross the blood-brain barrier.
Modulation of Ergosterol Biosynthesis
Siramesine is involved in the modulation of ergosterol biosynthesis . Ergosterol is a sterol found in cell membranes of fungi and protozoa, and this modulation indicates that Siramesine could have antifungal activity. This opens up the possibility of repurposing Siramesine, especially given existing data about its non-toxicity .
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . If it comes in contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJQLKJOYOVBE-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Siramesine Fumarate Salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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